- Process for substituted 3-amino-5-oxo-4,5-dihydro-[1,2,4]triazines, United States, , ,
Cas no 936890-98-1 (OSI-027)

OSI-027 structure
Nome del prodotto:OSI-027
Numero CAS:936890-98-1
MF:C21H22N6O3
MW:406.437783718109
MDL:MFCD18252648
CID:828452
PubChem ID:135398516
OSI-027 Proprietà chimiche e fisiche
Nomi e identificatori
-
- OSI-027
- (1r,4r)-4-(4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo-[5,1-f][1,2,4]triazin-7-yl)cyclohexanecarboxylic acid
- 4-(4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f] [1,2,4]Triazin-7-yl)cyclohexanecarboxylic Acid
- 4-[(5Z)-4-amino-5-(7-methoxyindol-2-ylidene)-1H-imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid
- N-DESETHYL ETIFOXINE
- OSI027
- OSI-027 (OSI 027, OSI027) Relative stereochemistry
- trans-4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]Cyclohexanecarboxylic acid
- trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid (ACI)
- OSI 027
- OSI 127
- BCP02613
- LS-14875
- CERC006
- AKOS030238938
- HMS3748I11
- EX-A143
- SCHEMBL20482333
- OSI-027?
- trans-4-[4-amino-5-(7-methoxy-1H-indol-2-yl)-imidazo[5,1-f][1,2,4]triazin-7-yl]-cyclohexanecarboxylic acid
- JROFGZPOBKIAEW-HAQNSBGRSA-N
- Q27253978
- 4-[4-AMINO-5-(7-METHOXYINDOL-2-YLIDENE)-1H-IMIDAZO[4,3-F][1,2,4]TRIAZIN-7-YL]CYCLOHEXANE-1-CARBOXYLIC ACID
- CHEMBL2132692
- DTXSID901025951
- CERC-006
- AC-31517
- CERC 006
- BRD-K87124298-001-04-2
- NSC-800810
- s2624
- BDBM50607922
- trans-4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]-cyclohexanecarboxylic acid
- SB19259
- BCP9001034
- DB12387
- DB-079654
- F17371
- ASP-7486
- 4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid
- Cyclohexanecarboxylic acid, 4-(4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo(5,1-f)(1,2,4)triazin-7-yl)-, trans-
- J-523839
- 936890-98-1
- SMR004702804
- ASP 7486
- NCGC00386179-04
- NCGC00386179-01
- (1r,4r)-4-(4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexanecarboxylic acid
- HMS3656H05
- (1r,4r)-4-(4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexane-1-carboxylic acid
- CCG-268721
- NS00073645
- A-1065
- MLS006011006
- 4-[4-amino-5-(7-methoxy-2-indolylidene)-1H-imidazo[5,1-f][1,2,4]triazin-7-yl]-1-cyclohexanecarboxylic acid
- NSC800810
- BDBM185151
- (+/-)-Cyclohexanecarboxylic acid, 4-(4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo(5,1-f)(1,2,4)triazin-7-yl)-, trans-
- BRD-K87124298-001-03-4
- trans-4-(4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexanecarboxylic acid
- SCHEMBL22594988
- SCHEMBL22787096
- SCHEMBL25062088
- CHEMBL3120215
- SCHEMBL976795
- NCGC00250395-01
- 1187559-66-5
- CHEBI:91363
- NCGC00387858-03
- SCHEMBL976796
- SDCCGSBI-0646931.P001
- 25MKH1SZ0M
- CS-0257
- SW220246-1
- AS-17003
- ASP7486
- AEVI-006
- AKOS037643584
- BRD-K94294671-003-01-3
- UNII-25MKH1SZ0M
- 4-[4-amino-5-(7-methoxy-1h-indol-2-yl)imidazo[4,3-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid
- trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic Acid; OSI 027;
- 936890-98-1 (free acid)
- (1r,4r)-4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[4,3-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid
- HY-10423
- Q27163231
-
- MDL: MFCD18252648
- Inchi: 1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14(25-16(13)15)17-18-19(22)23-10-24-27(18)20(26-17)11-5-7-12(8-6-11)21(28)29/h2-4,9-12,25H,5-8H2,1H3,(H,28,29)(H2,22,23,24)/t11-,12-
- Chiave InChI: JROFGZPOBKIAEW-HAQNSBGRSA-N
- Sorrisi: NC1=NC=NN2C1=C(C1=CC3C=CC=C(C=3N1)OC)N=C2[C@@H]1CC[C@@H](C(=O)O)CC1
Proprietà calcolate
- Massa esatta: 406.175
- Massa monoisotopica: 406.175
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 30
- Conta legami ruotabili: 4
- Complessità: 1060
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 125A^2
- XLogP3: 2
Proprietà sperimentali
- Densità: 1.59
OSI-027 Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
OSI-027 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A419082-250mg |
trans-4-(4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexanecarboxylic acid |
936890-98-1 | 98% | 250mg |
$737.0 | 2025-02-21 | |
Ambeed | A419082-5mg |
trans-4-(4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexanecarboxylic acid |
936890-98-1 | 98% | 5mg |
$70.0 | 2025-02-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6319-2 mg |
OSI027 |
936890-98-1 | 98.00% | 2mg |
¥480.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6319-1 mL * 10 mM (in DMSO) |
OSI027 |
936890-98-1 | 98.00% | 1 mL * 10 mM (in DMSO) |
¥792.00 | 2022-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O127920-5mg |
OSI-027 |
936890-98-1 | 95% | 5mg |
¥720.90 | 2023-09-01 | |
MedChemExpress | HY-10423-50mg |
OSI-027 |
936890-98-1 | 98.13% | 50mg |
¥4464 | 2024-05-24 | |
S e l l e c k ZHONG GUO | S2624-10mg |
OSI-027 |
936890-98-1 | 99.04% | 10mg |
¥1704.89 | 2023-09-16 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6319-25 mg |
OSI027 |
936890-98-1 | 98.00% | 25mg |
¥2530.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6319-50 mg |
OSI027 |
936890-98-1 | 98.00% | 50mg |
¥3960.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A872440-1mg |
ASP4786 |
936890-98-1 | 99% | 1mg |
¥396.00 | 2022-01-13 |
OSI-027 Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
Riferimento
Synthetic Routes 2
Condizioni di reazione
Riferimento
- Preparation of imidazo[1,5-a]pyrazin-8-amine for use in combination therapy of cancers and cancer metastasis, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condizioni di reazione
Riferimento
- Imidazo[1,5-a]pyrazin-8-amine in combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
Riferimento
- Preparation of substituted imidazopyrazines and related compounds as mTOR inhibitors, United States, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt
1.2 Solvents: Ethanol ; 0.5 h, rt
1.3 Catalysts: Palladium diacetate , Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt ; rt → 60 °C
1.4 Solvents: Tetrahydrofuran ; 2 h, 60 °C; 5 h, 60 °C; 60 °C → rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt
1.2 Solvents: Ethanol ; 0.5 h, rt
1.3 Catalysts: Palladium diacetate , Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt ; rt → 60 °C
1.4 Solvents: Tetrahydrofuran ; 2 h, 60 °C; 5 h, 60 °C; 60 °C → rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt
Riferimento
- Process for the preparation of substituted imidazo[5,1-f][1,2,4]triazine derivatives, World Intellectual Property Organization, , ,
OSI-027 Raw materials
- trans-4-(4-Amino-5-bromo-imidazo[5,1-f][1,2,4]triazin-7-yl)-cyclohexanecarboxylic acid
- 7-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
OSI-027 Preparation Products
OSI-027 Letteratura correlata
-
Yichu Yuan,Piaopiao Jin,Yueming Wang,Xinyu Zhao,Qida Hu,Wangteng Wu,Jiwei Huang,Nan Zhang RSC Adv. 2020 10 37826
-
Shiva Krishna Reddy Guduru,Prabhat Arya Med. Chem. Commun. 2018 9 27
-
Xiaolu Chen,Yajiao Huang,Wanghan Xu,Yuepiao Cai,Yuanrong Yang RSC Med. Chem. 2022 13 1008
936890-98-1 (OSI-027) Prodotti correlati
- 1805164-99-1(Methyl 2-(bromomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxylate)
- 1429914-14-6(2-amino-5-methyl-7,8-dihydro-6H-quinolin-5-ol)
- 2172522-60-8(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acid)
- 140910-71-0(8-Chloro-3-phenyl-1,2,4-triazolo4,3-apyrazine)
- 117820-89-0(3-(Dimethylamino)-2-(dimethyliminiomethyl)prop-2-enylidenedimethylammonium ditetrafluoroborate)
- 114460-81-0(2-amino-4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)pyrimidine-5-carbonitrile)
- 1021264-58-3(2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide)
- 921579-08-0(2-(3-methylpiperidin-1-yl)-8-{4-(trifluoromethyl)phenylmethoxy}quinoline)
- 941996-28-7(4-cyclopentyl(methyl)sulfamoyl-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide)
- 2246890-21-9(2-(4-((Furan-2-ylmethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:936890-98-1)OSI-027

Purezza:99%/99%/99%
Quantità:50mg/100mg/250mg
Prezzo ($):234.0/373.0/603.0